molecular formula C7H18N2 B3272701 (2-Aminoethyl)(ethyl)propylamine CAS No. 57190-06-4

(2-Aminoethyl)(ethyl)propylamine

Cat. No.: B3272701
CAS No.: 57190-06-4
M. Wt: 130.23 g/mol
InChI Key: MRFUPHOVJBIRCB-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)propylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a unique structure with an aminoethyl group, an ethyl group, and a propyl group attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)propylamine can be achieved through several methods:

    Reductive Alkylation: This method involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction where a primary amine reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)propylamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A primary amine with a simpler structure.

    Ethylamine: Another primary amine with a simpler structure.

    (2-Aminoethyl)propylamine: A compound with a similar structure but lacking the ethyl group.

Uniqueness

(2-Aminoethyl)(ethyl)propylamine is unique due to its specific combination of alkyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

N'-ethyl-N'-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUPHOVJBIRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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